(4Z)-4-Hexenyl butyrate

Description

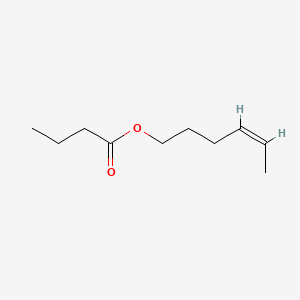

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(Z)-hex-4-enyl] butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h3,5H,4,6-9H2,1-2H3/b5-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWWFLZYECOJNB-HYXAFXHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCCC=CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OCCC/C=C\C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Synthesis and Derivatization Methodologies for 4z 4 Hexenyl Butyrate

Stereoselective Synthetic Pathways for (4Z)-4-Hexenyl Butyrate (B1204436)

Achieving the desired (Z)-isomer of 4-hexenyl butyrate with high stereoselectivity is a critical aspect of its synthesis, as the isomeric purity significantly influences its sensory properties. While specific documented examples for (4Z)-4-Hexenyl Butyrate are not extensively available in public literature, the principles of stereoselective synthesis can be applied.

Chiral Auxiliary Approaches

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. In the context of synthesizing an achiral molecule like this compound, their application would be indirect, primarily in the synthesis of a chiral precursor if a stereocenter were to be introduced and later removed. However, for the synthesis of this specific achiral ester, direct application of chiral auxiliaries is not a conventional strategy.

Asymmetric Catalysis in Esterification

Asymmetric catalysis employs chiral catalysts to control the stereochemistry of a reaction. For the synthesis of this compound, the focus of stereoselectivity lies in the geometry of the double bond rather than a chiral center. Therefore, asymmetric catalysis in the esterification step itself is not the primary method for controlling the Z-configuration of the hexenyl moiety. The control over the double bond geometry is typically established during the synthesis of the precursor, (Z)-4-hexen-1-ol.

Enzyme-Mediated Biocatalytic Synthesis (e.g., lipase applications)

Biocatalysis, particularly using lipases, offers a green and selective alternative for ester synthesis. Lipases (EC 3.1.1.3) can catalyze esterification and transesterification reactions with high specificity under mild conditions. While specific studies on the lipase-catalyzed synthesis of this compound are not widely reported, research on similar flavor esters provides a strong basis for its feasibility.

Lipases such as those from Candida antarctica (immobilized as Novozym 435), Candida rugosa, and Rhizomucor miehei are commonly employed for the synthesis of flavor esters. The enzymatic synthesis of this compound would involve the direct esterification of (Z)-4-hexen-1-ol with butyric acid. Key parameters influencing the reaction include the choice of lipase, reaction medium (often a non-polar organic solvent like hexane or a solvent-free system), temperature, molar ratio of substrates, and water content. The use of immobilized lipases is advantageous as it allows for easy separation and reuse of the biocatalyst, making the process more cost-effective and suitable for industrial applications.

Precursor Chemistry and Reaction Mechanisms for this compound Synthesis

The primary precursors for the synthesis of this compound are (Z)-4-hexen-1-ol and a butyric acid derivative, typically butyric acid itself or its anhydride or chloride.

Synthesis of (Z)-4-hexen-1-ol: The stereoselective synthesis of the (Z)-alkenol is crucial. A common laboratory method to achieve this is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide. Specifically, the reaction of propanal with the ylide derived from 3-(triphenylphosphonio)propan-1-ol bromide can yield (Z)-4-hexen-1-ol. The use of non-stabilized ylides in the Wittig reaction generally favors the formation of the (Z)-alkene.

Synthesis of Butyric Acid: Industrially, butyric acid is primarily produced via the chemical oxidation of butyraldehyde, which is derived from propylene and synthesis gas (hydroformylation). nih.govresearchgate.net Microbial fermentation is another significant route, employing various bacterial strains, particularly from the genus Clostridium, to ferment sugars into butyric acid. organic-chemistry.org

Reaction Mechanism (Fischer-Speier Esterification): The most common method for synthesizing esters from a carboxylic acid and an alcohol is the Fischer-Speier esterification. This acid-catalyzed reaction is an equilibrium process. The mechanism involves the following steps:

Protonation of the carbonyl oxygen of butyric acid by a strong acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon. wikipedia.orgpearson.comchemistrysteps.commasterorganicchemistry.com

Nucleophilic attack of the hydroxyl group of (Z)-4-hexen-1-ol on the protonated carbonyl carbon, forming a tetrahedral intermediate. wikipedia.orgpearson.comchemistrysteps.commasterorganicchemistry.com

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate. wikipedia.orgpearson.comchemistrysteps.commasterorganicchemistry.com

Elimination of water as a leaving group, forming a protonated ester. wikipedia.orgpearson.comchemistrysteps.commasterorganicchemistry.com

Deprotonation of the protonated ester to yield this compound and regenerate the acid catalyst. wikipedia.orgpearson.comchemistrysteps.commasterorganicchemistry.com

To drive the equilibrium towards the product side, it is common to use an excess of one of the reactants (typically the less expensive one) or to remove the water formed during the reaction, for instance, by azeotropic distillation. wikipedia.orgchemistrysteps.com

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing reaction conditions is essential to maximize the yield and purity of this compound while minimizing side reactions and energy consumption.

For Fischer-Speier esterification , key parameters to optimize include:

Catalyst Concentration: The amount of acid catalyst influences the reaction rate.

Temperature: Higher temperatures increase the reaction rate but can also lead to side reactions, such as dehydration of the alcohol or isomerization of the double bond. Reflux conditions are often employed. chemrxiv.org

Molar Ratio of Reactants: Using an excess of either the alcohol or the carboxylic acid can shift the equilibrium to favor ester formation. chemrxiv.org

Water Removal: Continuous removal of water is crucial for achieving high conversion.

In lipase-catalyzed synthesis , the optimization would focus on:

Enzyme Selection and Concentration: Different lipases exhibit varying activities and selectivities. The optimal enzyme loading needs to be determined to balance reaction rate and cost.

Temperature: Each enzyme has an optimal temperature for activity. Temperatures that are too high can lead to enzyme denaturation. nih.gov

Substrate Molar Ratio: While a 1:1 molar ratio is stoichiometric, an excess of one substrate can sometimes increase the conversion rate, although high concentrations of short-chain acids or alcohols can also inhibit or inactivate the lipase. nih.govnih.gov

Solvent: The choice of solvent can significantly impact enzyme activity and stability. Hydrophobic organic solvents are generally preferred. nih.gov

Water Activity: A small amount of water is essential for lipase activity, but excess water will favor the reverse reaction (hydrolysis).

The table below summarizes key parameters for the optimization of hexyl butyrate synthesis, which can be extrapolated for this compound.

| Parameter | Optimized Condition for Hexyl Butyrate Synthesis | Reference |

| Temperature | 47.0 - 59.5 °C | nih.gov |

| Biocatalyst Concentration | 15.8 - 17.65% | nih.gov |

| Acid:Alcohol Molar Ratio | 1:1.4 - 1:2 | nih.gov |

Scale-Up Considerations for Laboratory to Industrial Production of this compound

Transitioning the synthesis of this compound from a laboratory setting to industrial production presents several challenges and requires careful consideration of various factors.

Reactor Design and Mixing: Ensuring efficient mixing and heat transfer is critical in large-scale reactors to maintain uniform reaction conditions and prevent localized overheating, which could lead to product degradation or side reactions. researchgate.net

Catalyst Selection and Recovery: For chemical synthesis, the choice between homogeneous and heterogeneous catalysts is important. Heterogeneous catalysts are generally preferred for ease of separation and reuse. mdpi.com In biocatalysis, the use of immobilized enzymes is crucial for catalyst recovery and continuous operation. nih.govacs.org

Downstream Processing and Purification: The purification of the final product to meet the stringent requirements of the flavor and fragrance industry is a major consideration. Techniques such as distillation, extraction, and chromatography are employed to remove unreacted starting materials, catalysts, and byproducts. frontiersin.orgscienceready.com.auyoutube.comgoogle.com The presence of an unsaturated bond in the molecule requires careful handling during purification to avoid isomerization or oxidation.

Sustainability: Employing green chemistry principles, such as using biocatalysts, minimizing waste, and using renewable feedstocks, is becoming increasingly important in industrial chemical production. rsc.org

Ecological and Biological Roles of 4z 4 Hexenyl Butyrate

Role in Plant-Mediated Interactions and Herbivore-Induced Plant Volatiles (HIPVs)

Herbivore-induced plant volatiles (HIPVs) are released from a plant's leaves, flowers, and fruits in response to damage by herbivores. These volatile compounds are not just byproducts of damage but are active components of a sophisticated defense system. HIPVs can deter herbivores, attract natural enemies of the herbivores, and signal to other parts of the plant or neighboring plants to prime their defenses.

Plants under biotic stress, such as herbivory or pathogen attack, rapidly initiate the emission of a variety of volatile organic compounds. This process often involves the lipoxygenase (LOX) pathway, which is responsible for the production of GLVs. While the specific induction and emission dynamics of (4Z)-4-Hexenyl butyrate (B1204436) are not extensively detailed in current literature, the general pattern for related GLVs involves a rapid release following tissue damage. For instance, the release of compounds like (Z)-3-hexenal has been observed within seconds of leaf tissue disruption in Arabidopsis. The blend and quantity of emitted volatiles can carry specific information about the type of herbivore attacking the plant.

One of the most significant functions of HIPVs is the "cry for help" signal that attracts natural enemies of the attacking herbivores, a phenomenon known as indirect defense. Parasitic wasps and predatory arthropods use these chemical cues to locate their prey. For instance, maize plants damaged by caterpillars release a blend of volatiles that attracts parasitic wasps which then lay their eggs in the caterpillars. Green leaf volatiles, such as (Z)-3-hexenyl acetate (B1210297), are key components of these signals that attract predatory and parasitic natural enemies. This tritrophic interaction is a cornerstone of many ecosystem dynamics and is mediated by the specific chemical language of HIPVs.

The volatile signals released by a damaged plant can also be perceived by neighboring plants, priming them for a potential attack. This plant-plant communication allows for a community-level defense response. For example, maize seedlings exposed to GLVs from neighboring plants produce significantly more jasmonic acid and volatile sesquiterpenes when subsequently attacked. This priming effect enhances their defensive capabilities. GLVs like (Z)-3-hexenal, (Z)-3-hexen-1-ol, and (Z)-3-hexenyl acetate have been shown to have nearly identical priming activity. These allelochemical functions demonstrate the intricate communication networks that exist within plant communities, mediated by volatile compounds.

Involvement in Plant Stress Physiology and Abiotic Stress Mitigation

Beyond their role in biotic interactions, certain hexenyl butyrate isomers are involved in the physiological responses of plants to abiotic stresses like drought.

Research has identified (Z)-3-hexenyl butyrate (HB) as a natural inducer of stomatal closure in plants. Stomata are microscopic pores on the surface of leaves that regulate gas exchange and water transpiration. By inducing stomatal closure, HB helps plants conserve water, which is a crucial response to drought stress. nih.govmdpi.comnih.govthegoodscentscompany.complantbiologyconference.com Furthermore, since stomata are also entry points for many plant pathogens, HB-mediated stomatal closure enhances the plant's resistance to bacterial and fungal infections. nih.govmdpi.complantbiologyconference.com

The mechanism of HB-induced stomatal closure is independent of the plant hormone abscisic acid (ABA), a well-known regulator of stomatal aperture. Instead, the perception of HB initiates a signaling cascade involving the activation of Ca²⁺ permeable channels, mitogen-activated protein kinases (MPKs), and the production of reactive oxygen species (ROS) by NADPH oxidases. nih.govmdpi.com This signaling pathway ultimately leads to the closure of stomata. The efficacy of (Z)-3-hexenyl butyrate in inducing stomatal closure has been demonstrated in a variety of plant species, including tomato, Arabidopsis, grapevine, and citrus, suggesting a universal role for this compound in plant stress physiology. mdpi.comthegoodscentscompany.com

Regulation of Plant Water Status and Drought Tolerance Enhancement

(4Z)-4-Hexenyl butyrate and its isomers, such as (Z)-3-hexenyl butyrate (HB), are recognized as natural inducers of stomatal closure, a critical mechanism for plant water conservation. nih.govnih.govbiorxiv.orgbiorxiv.org By prompting the guard cells to close the stomatal pores on the leaf surface, these compounds help reduce water loss through transpiration. This action is a key physiological response to drought conditions. nih.govnih.govbiorxiv.org

Research on tomato plants (Solanum lycopersicum) has demonstrated that exogenous application of HB effectively induces stomatal closure, which in turn enhances the plant's tolerance to drought. nih.gov In experimental settings, tomato plants treated with HB and subjected to water deprivation showed a significantly lower stomatal aperture ratio compared to untreated plants under the same stress. nih.gov This reduction in water loss translated to tangible benefits for the plant's health under drought stress, including minimized weight loss and reduced ion leakage from cells, indicating better membrane integrity. nih.gov

Interestingly, the HB-mediated drought tolerance appears to operate independently of the classical abscisic acid (ABA) signaling pathway, a primary hormonal regulator of stomatal closure and drought response. nih.govnih.govbiorxiv.org In drought-stressed tomato plants treated with HB, the levels of ABA and proline (an amino acid that accumulates under stress) were found to be lower than in untreated stressed plants. nih.gov This suggests an alternative signaling pathway is activated by the compound. The perception of HB initiates a defense signaling cascade involving the activation of Ca²⁺ permeable channels, mitogen-activated protein kinases (MAPKs), and the production of reactive oxygen species (ROS) by NADPH oxidases. nih.govnih.govbiorxiv.org

The practical applications of this effect are significant, as field studies have shown that HB treatments can improve the productivity of tomato plants under water-limiting conditions, leading to a greater number of flowers and enhanced fruit set. nih.gov

Table 1: Effect of (Z)-3-Hexenyl Butyrate (HB) on Tomato Plants Under Drought Stress

| Parameter Measured | Condition | Control (-HB) | HB-Treated (+HB) | Outcome |

| Stomatal Aperture Ratio | Water Deprivation (3 days) | Higher | Lower | HB induces stomatal closure. nih.gov |

| Weight Loss | Water Deprivation (6 days) | Higher | Minimized | HB alleviates drought effects. nih.gov |

| Ion Leakage | Water Deprivation (6 days) | Higher | Minimized | HB maintains cell membrane integrity. nih.gov |

| Proline Content | Water Deprivation | Higher | Lower | Indicates a distinct stress response pathway. nih.gov |

| ABA Content | Water Deprivation | Higher | Lower | Suggests ABA-independent mechanism. nih.gov |

Modulation of Plant Defense Responses to Pathogen Infection (e.g., Pseudomonas syringae)

Stomata are not only pores for gas exchange but also primary entry points for many foliar pathogens, including bacteria like Pseudomonas syringae. nih.govnih.gov Plants have evolved a defense mechanism known as stomatal immunity, where they rapidly close their stomata upon perceiving pathogen-associated molecular patterns (PAMPs) to restrict pathogen entry. nih.gov

Volatile compounds like (Z)-3-hexenyl butyrate (HB) have been identified as natural defense elicitors that enhance this stomatal immunity. biorxiv.org Exogenous application of HB on tomato plants has been shown to result in the transcriptional upregulation of defense-related genes, induce stomatal closure, and consequently enhance resistance against infection by Pseudomonas syringae pv. tomato DC3000. nih.govbiorxiv.org The efficacy of HB in bolstering defense has also been demonstrated in potato plants against Phytophthora spp. infection under open-field conditions. nih.govnih.gov

The mechanism of action involves the activation of a defense signaling pathway similar to that seen in drought response. nih.govnih.govbiorxiv.org The perception of HB triggers a cascade of events, including an influx of calcium ions (Ca²⁺), a burst of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinases (MAPKs), all of which are key components in plant immune signaling that lead to stomatal closure. nih.govbiorxiv.org This response effectively creates a physical barrier, limiting the pathogen's ability to invade the plant tissue.

Influence on Developmental Processes: Fruit Ripening and Anthocyanin Accumulation

Beyond its role in stress response, (Z)-3-hexenyl butyrate (HB) has been shown to influence key plant developmental processes, notably fruit ripening. biorxiv.orgmdpi.com In viticulture, the application of HB to grapevine (Vitis vinifera) has been demonstrated to accelerate the ripening process, particularly the onset of veraison—the stage when berries begin to change color and soften. mdpi.comresearchgate.net

Field experiments on Vitis vinifera L. cv Bobal and Alicante Bouschet revealed that vines treated with HB around veraison exhibited berries with a higher color intensity and reached this ripening stage earlier than untreated control vines. mdpi.comresearchgate.net This accelerated coloration is directly linked to a significant increase in the concentration of anthocyanins, the pigments responsible for the red and purple colors in grapes. mdpi.com Anthocyanins are synthesized through the flavonoid pathway, and their accumulation is a hallmark of ripening in many fruits. ashs.orgmdpi.comnih.gov

Table 2: Effect of (Z)-3-Hexenyl Butyrate (HB) on Grapevine (Vitis vinifera) Ripening

| Parameter | Treatment | Observation | Significance |

| Berry Color | HB application around veraison | Higher color intensity, earlier onset of veraison. mdpi.comresearchgate.net | Indicates accelerated ripening. |

| Total Anthocyanin Content | HB application | Significantly higher concentration in treated berries. mdpi.com | Direct measure of enhanced pigment accumulation. |

| Total Soluble Solids (°Brix) | HB application | Clear increase in sugar content. mdpi.com | Correlates with advanced fruit maturity. |

| Stomatal Aperture | HB application | Statistically significant stomatal closure. mdpi.comresearchgate.net | Confirms physiological activity in grapevines. |

Detection and Response Mechanisms in Insect Chemosensation

Insects rely heavily on their sense of smell, or chemosensation, to navigate their environment, locate food sources, find mates, and avoid predators. Volatile organic compounds like this compound and its isomers serve as critical semiochemicals (signal-carrying chemicals) in these interactions.

Interaction with Odorant-Binding Proteins (OBPs) and Olfactory Receptors (ORs)

The initial step in insect olfaction involves the detection of volatile molecules by specialized proteins within the antennae. Odorant-Binding Proteins (OBPs) are small, soluble proteins found in high concentrations in the sensillar lymph of insect antennae. mdpi.com Their primary role is to capture hydrophobic odorant molecules from the air and transport them across the aqueous lymph to the olfactory receptors. mdpi.com

Once transported, the odorant molecule interacts with an Olfactory Receptor (OR), which is a transmembrane protein located on the dendritic membrane of an olfactory receptor neuron (ORN). mdpi.com Insect ORs are unique in that they form heteromeric ligand-gated ion channels, typically consisting of a specific odorant-tuned OR subunit and a highly conserved co-receptor known as Orco. mdpi.com The binding of a specific ligand, such as this compound, to its corresponding OR activates the neuron, causing it to fire an action potential. This electrical signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response. mdpi.com While the precise OBP and OR pairings for this compound are not detailed in the provided context, this general mechanism forms the basis of its detection.

Electrophysiological and Behavioral Responses in Target Insect Species

The detection of this compound and its isomers by an insect's olfactory system can be measured through electrophysiological and behavioral assays. Electroantennography (EAG) is a technique used to record the total electrical output from the antennal olfactory neurons in response to a volatile stimulus, providing a measure of the antenna's sensitivity to that compound.

Studies on the tea black tussock moth, Dasychira baibarana, a pest of tea plants, have shown distinct responses to the isomer (Z)-3-hexenyl butyrate. nih.gov Using gas chromatography coupled with electroantennographic detection (GC-EAD), this compound was identified as one of several tea plant volatiles that elicit a response from the moth's antennae. nih.gov Subsequent EAG analysis revealed that male moths exhibited significantly greater responses to (Z)-3-hexenyl butyrate compared to female moths. nih.gov

These electrophysiological responses often correlate with behavioral changes. In Y-tube olfactometer assays, which test an insect's preference for one odor over another, male D. baibarana moths showed a significant behavioral attraction to (Z)-3-hexenyl butyrate. nih.gov Such findings are crucial for understanding the chemical ecology of insect-plant interactions and can inform the development of attractants for pest management strategies. nih.govmdpi.com

Table 3: Electrophysiological and Behavioral Responses of Dasychira baibarana to (Z)-3-Hexenyl Butyrate

| Assay Type | Sex | Response to (Z)-3-Hexenyl Butyrate | Implication |

| Electroantennography (EAG) | Male | Significantly greater response than females. nih.gov | Male antennae are highly sensitive to the compound. |

| Behavioral Bio-assay | Male | Significant attraction at various concentrations. nih.gov | The compound acts as a behavioral attractant for males. |

Specificity and Sensitivity of Chemosensory Systems to this compound and its Isomers

The chemosensory systems of insects often exhibit remarkable specificity and sensitivity, allowing them to distinguish between closely related chemical structures, such as different isomers of the same compound. This specificity is critical for behaviors like mate recognition, where sex pheromones are often precise blends of multiple components in specific ratios.

In many plant bugs of the Miridae family, for instance, hexyl butyrate and its isomers, like (E)-2-hexenyl butyrate, are common components of sex pheromones. researchgate.net The ability of a male insect to distinguish between these isomers and respond only to the specific blend produced by females of its own species is essential for reproductive isolation. Field trials with various Lygus species have shown that the ratio of hexyl butyrate to (E)-2-hexenyl butyrate is critical for attraction. researchgate.net For example, Lygus lineolaris and Lygus hesperus are not attracted to each other's pheromone blend, which differs in the ratio of these two esters, highlighting the high degree of specificity in their chemosensory systems. researchgate.net

Function as Insect Semiochemicals (Pheromones and Defensive Secretions)

Research into the chemical composition of insect metathoracic scent glands (MSGs) has identified a variety of volatile compounds, including aldehydes, hydrocarbons, and esters. These secretions primarily serve defensive purposes but can also function in communication. While direct identification of this compound in insect MSGs is not specified in the available literature, numerous related esters are well-documented components.

For example, in the plant bug Adelphocoris suturalis, hexyl butyrate is the most abundant compound, constituting approximately 85% of the total MSG secretions in both males and females. Similarly, (E)-2-hexenyl acetate has been identified in the scent glands of species like Graphosoma semipunctatum and Coridius janus. The table below summarizes the identification of several key esters in the MSG secretions of various insect species from the order Hemiptera.

Table 1: Identification of Butyrates and Related Esters in Insect MSG Secretions

| Compound | Insect Species | Family | Finding |

|---|---|---|---|

| Hexyl butyrate | Adelphocoris suturalis | Miridae | Most abundant compound (~85%) in both male and female MSG secretions. |

| (E)-2-Hexenyl butyrate | Adelphocoris lineolatus | Miridae | Identified as one of three physiologically active compounds in female volatile extracts that attract males. |

| (E)-2-Hexenyl butyrate | Five mirid species (e.g., Lygus spp.) | Miridae | A common component of female-produced sex pheromones. |

| (E)-2-Hexenyl acetate | Graphosoma semipunctatum | Pentatomidae | Component of male and female MSG secretions. |

The esters identified in MSG secretions play critical roles in how insects of the same species communicate. These chemical signals, or semiochemicals, can mediate behaviors such as mating, aggregation, and sounding an alarm in response to threats.

Many butyrates and acetates function as sex pheromones, particularly in the family Miridae (plant bugs). A blend of hexyl butyrate, (E)-2-hexenyl butyrate, and (E)-4-oxo-2-hexenal has been identified as the sex pheromone that attracts male Adelphocoris lineolatus. The omission of (E)-2-hexenyl butyrate from this ternary blend results in a loss of activity, highlighting its crucial role in sex signaling for this species. In other species, such as Lygocoris communis, (E)-2-hexenyl acetate is found only in females and is believed to function as a sex pheromone.

Beyond sex signaling, these compounds are integral to chemical defense. When disturbed, stink bugs release these odorous and irritating chemicals, which serve as an effective defense against predation and can also function as an alarm pheromone, warning other nearby bugs of danger.

Table 2: Documented Communicative Roles of Related Esters

| Compound | Insect Species | Communicative Function |

|---|---|---|

| Hexyl butyrate | Miridae species (general) | Common component of sex pheromones. |

| (E)-2-Hexenyl butyrate | Adelphocoris lineolatus | Essential component of the female sex pheromone blend. |

| (E)-2-Hexenyl acetate | Lygocoris communis | Believed to be a female-specific sex pheromone. |

The use of specific chemical compounds for defense and communication is the result of strong selective pressures over evolutionary time. The evolutionary ecology of chemical defense in insects seeks to understand the reasons for the diversity and specificity of these chemical arsenals.

The production of esters like hexyl butyrate and (E)-2-hexenyl butyrate serves a dual purpose in many Hemiptera: defense against predators and intraspecific communication. This dual functionality suggests an evolutionary pathway where compounds initially used for defense were co-opted for signaling purposes. The irritating and repellent nature of these secretions makes them effective deterrents against generalist predators.

The remarkable consistency of certain compounds, such as hexyl butyrate and (E)-4-oxo-2-hexenal, as sex pheromone components across numerous species within the Miridae family points to a conserved evolutionary trait. This suggests a pattern of "punctuated equilibrium" in the evolution of these chemical signals, indicating that the core components of the pheromone blend were established early in the evolutionary history of this insect family and have been maintained since. This conservation implies a strong stabilizing selection, where deviations from the established signal would be disadvantageous for successful mating. The diversification that does occur often involves changes in the ratios of these core components or the addition of minor compounds, leading to species-specific signals that prevent interbreeding.

Biosynthesis and Metabolic Pathways of 4z 4 Hexenyl Butyrate in Biological Systems

De Novo Synthesis Pathways in Plants (e.g., Green Leaf Volatiles (GLV) pathways)

In plants, the synthesis of the (4Z)-4-hexen-1-ol portion of (4Z)-4-Hexenyl butyrate (B1204436) is a component of the well-characterized Green Leaf Volatile (GLV) pathway, which is a branch of the oxylipin pathway. This process is typically initiated in response to biotic or abiotic stress, such as herbivory or mechanical damage.

The GLV pathway begins with the release of polyunsaturated fatty acids, primarily linolenic acid and linoleic acid, from plant cell membranes. The key steps are as follows:

Oxygenation : Lipoxygenase (LOX) enzymes introduce molecular oxygen into the fatty acid chains. Specifically, 13-lipoxygenase acts on linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).

Cleavage : The enzyme hydroperoxide lyase (HPL) rapidly cleaves the 13-HPOT. This cleavage results in a 12-carbon oxo-acid and a 6-carbon aldehyde, (Z)-3-hexenal.

Isomerization and Reduction : The resulting aldehydes can undergo further modifications. While much of the research focuses on the conversion of (Z)-3-hexenal to (E)-2-hexenal (by hexenal (B1195481) isomerase) or its reduction to (Z)-3-hexen-1-ol, other hexenol isomers, including (4Z)-4-hexen-1-ol, can also be formed through related enzymatic steps, although this specific conversion is less commonly detailed. An alcohol dehydrogenase (ADH) enzyme then reduces the hexenal intermediate to its corresponding alcohol, (4Z)-4-hexen-1-ol. wikipedia.orgnih.gov

Esterification : The final step is the esterification of the newly formed (4Z)-4-hexen-1-ol with a short-chain acyl-CoA, in this case, butyryl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT).

This rapid, wound-induced synthesis pathway allows plants to quickly release a bouquet of volatile compounds that play roles in direct defense, indirect defense (by attracting natural enemies of herbivores), and plant-plant communication. nih.govresearchgate.net

Enzymatic Conversions and Precursor Availability

The synthesis of (4Z)-4-Hexenyl butyrate is critically dependent on the availability of its two main precursors, (4Z)-4-hexen-1-ol and butyryl-CoA, and the specific enzymes that catalyze their formation and condensation.

Precursor Availability:

(4Z)-4-Hexen-1-ol : As described above, this C6 alcohol is derived from the HPL branch of the oxylipin pathway, which utilizes common fatty acids (linolenic and linoleic acid) as its substrate. plantae.orgrsc.org The release of these fatty acids from galactolipids in the chloroplast membranes is the initial trigger for the pathway.

Butyryl-CoA : This activated form of butyric acid is a product of fatty acid metabolism. In plants, it can be generated through the β-oxidation of longer-chain fatty acids or from other primary metabolic pathways that produce short-chain acyl-CoAs. wikipedia.orgviper.ac.in Acetyl-CoA serves as a fundamental building block for fatty acid synthesis, and its metabolism is central to the formation of butyryl-CoA. researchgate.net

Key Enzymes: The enzymatic cascade responsible for the synthesis of this compound is summarized in the table below.

| Enzyme | Abbreviation | Role in Pathway | Precursor(s) | Product(s) |

| Lipoxygenase | LOX | Oxygenates polyunsaturated fatty acids. | Linolenic acid, O₂ | 13-Hydroperoxyoctadecatrienoic acid (13-HPOT) |

| Hydroperoxide Lyase | HPL | Cleaves hydroperoxides into smaller aldehyde and oxo-acid fragments. | 13-HPOT | C6-aldehydes (e.g., (Z)-3-hexenal) |

| Alcohol Dehydrogenase | ADH | Reduces aldehydes to their corresponding alcohols. | C6-aldehydes | C6-alcohols (e.g., (4Z)-4-hexen-1-ol) |

| Alcohol Acyltransferase | AAT | Catalyzes the final esterification step, linking an alcohol to an acyl-CoA. nih.gov | (4Z)-4-hexen-1-ol, Butyryl-CoA | This compound, Coenzyme A |

AATs are a diverse family of enzymes with varying substrate specificities for both the alcohol and the acyl-CoA moiety. The production of a butyrate ester specifically depends on an AAT that can efficiently utilize butyryl-CoA as the acyl donor. nih.govnih.gov

Biosynthetic Origins in Insects

In insects, esters like this compound often function as pheromones, mediating communication for mating or aggregation. The origin of these compounds in insects can be complex, involving either de novo synthesis, sequestration of plant-derived compounds, or a combination of both.

De Novo Synthesis : Many insects possess the metabolic machinery to synthesize pheromones from simple precursors, often leveraging their own fatty acid synthesis pathways. nih.govnih.gov Insects can produce a wide array of fatty acid-derived compounds, and the pathways involve a series of desaturases, chain-shortening enzymes, reductases, and acetyltransferases to create specific pheromone components. rsc.orgnih.gov It is plausible that some insects could synthesize this compound de novo by producing the necessary C6 alcohol and butyrate precursors through modifications of their primary metabolism.

Sequestration from Diet : An alternative strategy is for herbivorous insects to ingest plant secondary metabolites and either use them directly or modify them into active pheromones. Since plants produce a variety of C6 GLVs, including hexenols, an insect feeding on a plant could potentially sequester (4Z)-4-hexen-1-ol. nih.gov The insect would then only need to perform the final esterification step with endogenously produced butyryl-CoA to form the final product. This strategy can be metabolically less expensive than complete de novo synthesis.

The specific origin of this compound likely varies between insect species and depends on the insect's enzymatic capabilities and its dietary habits.

Genetic and Molecular Regulation of this compound Production

The production of this compound is tightly regulated at the genetic level, particularly in plants where its synthesis is often stress-induced.

In plants, the expression of genes encoding the key biosynthetic enzymes (LOX, HPL, ADH, and AAT) is rapidly upregulated following wounding or herbivore attack. nih.gov This induction is part of a broader defense signaling network involving phytohormones like jasmonic acid. For instance, studies on related GLVs have shown that mutations in genes like HPL or ADH can significantly alter the profile of volatiles released, confirming their critical role in the pathway. wikipedia.org The regulation of the final esterification step is controlled by the expression and activity of specific AAT genes, which often show tissue-specific or developmentally regulated expression patterns. frontiersin.org

In insects, the regulation of pheromone biosynthesis is typically under strict hormonal control, often linked to the insect's developmental stage, mating status, and circadian rhythm. Hormones such as Juvenile Hormone (JH) and Pheromone Biosynthesis Activating Neuropeptide (PBAN) are known to regulate key enzymatic steps in the fatty acid pathways that lead to pheromone production. nih.gov PBAN, for example, can trigger signal transduction cascades that activate or upregulate the enzymes responsible for the final steps of pheromone synthesis.

Comparative Biosynthesis Across Diverse Organisms

While plants are the most well-documented producers of the hexenyl moiety via the GLV pathway, the components of this compound arise from distinct pathways in other organisms, highlighting convergent evolution for the production of similar molecules.

| Organism Group | (4Z)-4-Hexen-1-ol Synthesis | Butyrate/Butyryl-CoA Synthesis | Esterification Mechanism |

| Plants | Lipoxygenase (LOX) / Hydroperoxide Lyase (HPL) pathway from C18 fatty acids. nih.gov | β-oxidation of fatty acids; derived from primary metabolism (e.g., from Acetyl-CoA). viper.ac.in | Alcohol Acyltransferase (AAT) enzymes catalyze the condensation of the alcohol and Butyryl-CoA. nih.gov |

| Insects | Potentially de novo from Acetyl-CoA via fatty acid synthesis and modification, or sequestered from plant diet. nih.govresearchgate.net | Standard fatty acid metabolism from Acetyl-CoA. | Esterases or Acyltransferases catalyze the final step, often in specialized pheromone glands. nih.gov |

| Bacteria | Not a known common pathway. | Fermentation pathways (e.g., from Acetyl-CoA, glutarate, lysine) are common in anaerobic bacteria like Clostridium. researchgate.netbiorxiv.org | Not a primary pathway for this specific ester, though microbial esterases exist. |

This comparison shows that while the final esterification step is a common biochemical reaction, the upstream pathways for generating the alcohol and acid precursors are highly divergent. Plants have a specialized pathway for producing C6 volatiles in response to damage. Insects may have evolved their own de novo pathways or have adapted to exploit the chemical richness of their plant hosts. plantae.org Certain bacteria are highly efficient at producing butyrate through fermentation but are not known to synthesize the specific hexenyl alcohol needed for the final compound. researchgate.net

Advanced Analytical Methodologies for 4z 4 Hexenyl Butyrate Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the cornerstone technique for the analysis of volatile and semi-volatile compounds like (4Z)-4-Hexenyl butyrate (B1204436). nih.govmdpi.com This method combines the superior separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. In a typical GC-MS analysis, the volatile ester is thermally desorbed and separated from other components of a mixture based on its boiling point and affinity for the stationary phase of a capillary column. mdpi.com Following separation, the molecule enters the mass spectrometer, where it is ionized, fragmented, and detected.

The resulting mass spectrum serves as a chemical fingerprint. For (4Z)-4-Hexenyl butyrate, ionization typically occurs via electron impact (EI), leading to a characteristic fragmentation pattern. The molecular ion peak (M+) at m/z 170 can be observed, corresponding to its molecular weight. nist.govnist.gov However, the most abundant peaks often result from specific fragmentation pathways, which are crucial for unambiguous identification. The NIST Mass Spectral Library provides reference spectra for comparison, confirming the identity of the compound by matching fragmentation patterns and retention times. nist.govnist.govnih.gov Quantification is typically achieved by integrating the area of a specific, abundant ion and comparing it to a calibration curve generated from standards. mdpi.com

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Non-polar (e.g., DB-5ms) or polar (e.g., WAX) capillary column |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |

| Oven Temperature Program | Initial temp 40-60 °C, ramped to 250-300 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Scan Range | m/z 40-350 |

| Key Mass Fragments (m/z) | 67 (base peak), 82, 41, 55, 71 |

For extracting this compound from solid or liquid samples, Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free sample preparation technique. nih.govnih.gov This method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) in a sealed vial. Volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. scielo.org.pe The fiber is subsequently retracted and inserted directly into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. hst-j.org

The efficiency of HS-SPME depends on several factors, including the choice of fiber coating, extraction time, and temperature. scielo.org.pe For general profiling of fruit volatiles, fibers with coatings like polydimethylsiloxane (PDMS) are effective. nih.gov The coupling of HS-SPME with GC-MS provides a highly sensitive and automated method for analyzing trace levels of aroma compounds directly from complex matrices like fruit purees or juices, minimizing sample handling and potential contamination. nih.govresearchgate.net

When analyzing highly complex samples such as essential oils or detailed plant volatile profiles, conventional one-dimensional GC-MS may fail to separate all co-eluting compounds. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a Time-of-Flight Mass Spectrometer (TOFMS) offers significantly enhanced separation capacity and sensitivity. mdpi.comgcms.cz

In a GC×GC system, two columns with different stationary phase selectivities are connected in series via a modulator. The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a very fast separation. This results in a structured two-dimensional chromatogram that separates compounds based on two independent properties (e.g., volatility and polarity). mdpi.com The high data acquisition speed of TOFMS is essential to capture the very narrow peaks produced by the second-dimension separation. ncsu.edu This powerful technique is adept at resolving isomeric compounds and separating target analytes from matrix interferences, enabling a more comprehensive and accurate profiling of this compound in intricate biological extracts. nih.gov

This compound, as a volatile ester, does not typically require derivatization for GC-MS analysis. However, derivatization is a crucial strategy for analyzing its chemical precursors or degradation products—namely, butyric acid and (Z)-4-hexen-1-ol—which may be present in the same sample. These precursor molecules contain active hydrogen atoms in their carboxyl and hydroxyl groups, respectively, making them polar and less volatile, which can lead to poor chromatographic peak shape. youtube.com

Derivatization chemically modifies these functional groups to produce a new compound that is more volatile and thermally stable. scribd.comlibretexts.org

Silylation: This is a common method where an active hydrogen is replaced by a non-polar trimethylsilyl (TMS) group. youtube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl and carboxyl groups to form TMS ethers and TMS esters, respectively. restek.comresearchgate.net These derivatives are more volatile and exhibit improved chromatographic behavior. libretexts.org

Esterification: For the analysis of butyric acid, it can be converted into a more volatile ester, such as its methyl ester (FAME). youtube.com This is often accomplished by reacting the acid with a reagent like boron trifluoride in methanol (BF3-methanol). restek.com

By derivatizing these related compounds, a more complete profile of the biochemical pathway involving this compound can be achieved within a single analytical run.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is generally preferred for the analysis of non-volatile, polar, or thermally labile compounds. libretexts.org Due to the high volatility and relatively low polarity of this compound, GC-MS is the overwhelmingly preferred method of analysis. Direct analysis of this ester by LC-MS is uncommon because it exhibits poor retention on typical reversed-phase LC columns and is difficult to ionize efficiently using standard LC-MS interfaces like electrospray ionization (ESI).

However, LC-MS becomes a powerful tool for quantifying the non-volatile precursors of this compound, particularly short-chain fatty acids (SCFAs) like butyric acid, in biological fluids or extracts. mdpi.comnih.gov The analysis of underivatized SCFAs by LC-MS can be challenging due to their high polarity and low molecular weight. mdpi.com To overcome this, derivatization is often employed to enhance retention and detection sensitivity. mdpi.com A common derivatization reagent is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid group to form a stable derivative that is readily analyzed by LC-MS/MS, often in negative ion mode. mdpi.comecu.edu.auprotocols.io While not directly profiling this compound, this LC-MS application is vital for studying its biosynthesis and metabolism by quantifying its key precursors. nih.gov

Spectroscopic Characterization Techniques (e.g., NMR, IR) for Structural Elucidation

Beyond identification by mass spectrometry, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information for the complete structural elucidation of this compound. These techniques are indispensable for confirming the exact arrangement of atoms, including the stereochemistry of the double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the entire carbon skeleton and the location of functional groups. Advanced 2D NMR experiments are used for unambiguous assignment:

COSY (Correlation Spectroscopy) reveals proton-proton couplings, confirming the connectivity of the hexenyl and butyrate chains.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for confirming the ester linkage between the carbonyl carbon of the butyrate moiety and the oxygen-bearing carbon of the hexenyl moiety. Crucially, the coupling constant (J-value) between the vinylic protons of the double bond in the ¹H NMR spectrum can be used to definitively assign its configuration. A J-value of approximately 10-12 Hz is characteristic of a cis or (Z) configuration.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. researchgate.net For this compound, key absorption bands include:

A strong C=O stretch around 1740 cm⁻¹, characteristic of an aliphatic ester.

C-O stretching vibrations in the 1250-1150 cm⁻¹ region.

A C=C stretch for the alkene group around 1655 cm⁻¹.

A =C-H stretch for the vinylic hydrogens typically above 3000 cm⁻¹.

A =C-H out-of-plane bending vibration around 700 cm⁻¹, which can also provide evidence for the cis substitution pattern on the double bond.

Together, these spectroscopic techniques provide an orthogonal and comprehensive dataset for the unequivocal structural confirmation of this compound, complementing the data obtained from mass spectrometry. nih.gov

Development of High-Throughput Screening (HTS) Methods for this compound Detection

High-Throughput Screening (HTS) allows for the rapid testing of millions of chemical or biological samples. wikipedia.org While direct HTS methods for a specific volatile ester like this compound are not standard, principles from existing HTS assays can be adapted for its detection. bmglabtech.com The development of such methods is primarily focused on screening for enzymatic activity related to the synthesis or hydrolysis of the ester.

HTS assays for lipases and esterases, enzymes that catalyze ester bond formation and cleavage, are well-established. nih.gov These screens often utilize synthetic substrates that release a chromogenic or fluorogenic product upon hydrolysis, allowing for rapid spectrophotometric or fluorimetric measurement in a microplate format. nih.govresearchgate.net

To develop an HTS method for detecting this compound, one could design a coupled enzyme assay. For example:

An esterase specific to this compound could be used to hydrolyze it, releasing butyric acid and (Z)-4-hexen-1-ol.

The release of one of these products could then be linked to a secondary reaction that produces a detectable signal (e.g., a change in color or fluorescence).

Alternatively, HTS methods could be developed to screen libraries of microorganisms or enzymes for the ability to produce this compound from supplied precursors. In this scenario, the headspace of the microplate wells could be sampled using automated SPME and rapidly analyzed by GC-MS to detect the formation of the target compound. This approach would facilitate the discovery of novel biocatalysts for the production of this valuable flavor and fragrance compound.

Environmental Fate and Atmospheric Chemistry of 4z 4 Hexenyl Butyrate

Environmental Persistence and Transport Mechanisms

The persistence of (4Z)-4-Hexenyl butyrate (B1204436) in the atmosphere is determined by its total removal rate, which is the sum of its reaction rates with all significant oxidants. The atmospheric lifetime (τ) can be calculated using the formula τ = 1/(k[X]), where k is the reaction rate coefficient and [X] is the average concentration of the oxidant.

Using the rate coefficients for proxy compounds and typical global average oxidant concentrations, the atmospheric lifetime of (4Z)-4-Hexenyl butyrate can be estimated.

Versus OH radicals: With a typical 24-hour average OH concentration of 1 x 10⁶ molecules cm⁻³, and using a rate constant of ~5 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, the lifetime is approximately 5.5 hours.

Versus O3: With a typical O3 concentration of 7 x 10¹¹ molecules cm⁻³, and using the rate constant of 12.34 x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹, the lifetime is approximately 3.2 hours.

Versus NO3 radicals: With a typical nighttime NO3 concentration of 5 x 10⁸ molecules cm⁻³, and using the rate constant for cis-3-hexenyl acetate (B1210297) (2.46 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹), the lifetime is approximately 2.3 hours.

These calculations indicate that this compound has a very short atmospheric lifetime, on the order of a few hours. This short persistence means that the compound is likely to be removed from the atmosphere close to its emission source, limiting its potential for long-range transport. rsc.org

Impact of this compound on Atmospheric Composition and Air Quality

The atmospheric degradation of this compound, like other VOCs, contributes to the chemical complexity of the troposphere. The oxidation of these compounds is a key element in the formation of photochemical smog.

The reaction with OH radicals and ozone leads to the formation of smaller, more oxidized volatile compounds and peroxy radicals (RO2). acs.org In the presence of nitrogen oxides (NOx), these peroxy radicals can contribute to the catalytic cycle that produces ground-level ozone, a major component of smog and a respiratory irritant.

Furthermore, the oxidation products of unsaturated esters can have low volatility, allowing them to partition into the particle phase and form secondary organic aerosols (SOA). acs.orgnoaa.gov Studies on the ozonolysis of cis-3-hexenyl acetate have shown molar SOA yields of up to 8.5%. acs.org The formation of SOA has significant implications for climate, by scattering or absorbing solar radiation, and for human health. nih.gov The degradation of cis-3-hexenyl esters can also produce irritants such as aldehydes and organic acids. acs.org

Soil and Water Bioremediation of this compound

Should this compound be deposited into soil or water environments, its primary degradation pathway would likely involve microbial action. The ester linkage in the molecule is susceptible to enzymatic hydrolysis by a wide range of microorganisms.

The key enzymes responsible for the initial step of degradation are esterases and lipases, which are common in soil and aquatic environments. mdpi.commdpi.com These enzymes catalyze the cleavage of the ester bond, breaking down this compound into butanoic acid and (4Z)-4-hexen-1-ol.

This compound + H₂O ---(Esterase)--> Butanoic acid + (4Z)-4-hexen-1-ol

Both of these degradation products are relatively simple organic molecules that can be readily utilized by soil and water microorganisms as carbon and energy sources, eventually being mineralized to carbon dioxide and water under aerobic conditions. nih.govresearchgate.net The rate of biodegradation would depend on various environmental factors, including microbial population density, temperature, pH, and nutrient availability. nih.gov Given its structure as a short-chain aliphatic ester, it is expected to be readily biodegradable and unlikely to persist in soil or water. researchgate.netwur.nl

Theoretical and Computational Studies on 4z 4 Hexenyl Butyrate

Molecular Modeling and Docking Simulations for Ligand-Protein Interactions

Molecular modeling and docking simulations are instrumental in understanding how volatile compounds like (4Z)-4-Hexenyl butyrate (B1204436) interact with biological macromolecules, particularly proteins such as odorant-binding proteins (OBPs) and olfactory receptors (ORs) in insects. While specific docking studies on (4Z)-4-Hexenyl butyrate are not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar esters and volatile compounds.

These simulations predict the preferred binding orientation of a ligand within a protein's binding site and estimate the strength of the interaction, often expressed as binding energy. For esters similar to this compound, such as cis-3-hexenyl acetate (B1210297), molecular docking studies have been employed to understand their interaction with insect OBPs. nih.gov These studies reveal that the binding is typically governed by a combination of hydrophobic interactions and, to a lesser extent, hydrogen bonding.

The butyrate and hexenyl moieties of this compound are expected to play crucial roles in these interactions. The alkyl chain of the butyrate and the hexenyl group would likely engage in hydrophobic interactions with nonpolar amino acid residues within the binding pocket of the protein. The ester group, with its carbonyl oxygen, could potentially form hydrogen bonds with polar amino acid residues.

Table 1: Potential Ligand-Protein Interactions for this compound based on Molecular Docking Principles

| Interaction Type | Moiety of this compound Involved | Potential Interacting Amino Acid Residues |

| Hydrophobic Interactions | Butyrate alkyl chain, Hexenyl alkyl chain | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| Hydrogen Bonding | Carbonyl oxygen of the ester group | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| van der Waals Forces | Entire molecule | Various residues within the binding pocket |

It is important to note that the accuracy of these simulations is highly dependent on the quality of the protein's structural model and the scoring functions used in the docking software. researchgate.net

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations offer a detailed understanding of the electronic structure, reactivity, and stability of molecules like this compound. These methods can predict various molecular properties, including orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential, and bond dissociation energies.

The presence of the cis double bond in the hexenyl moiety also influences the molecule's reactivity. This double bond can undergo addition reactions, although it is generally less reactive than the carbonyl group towards nucleophiles. The stability of the ester is influenced by steric and electronic factors. The ester group itself is relatively stable, contributing to the persistence of this compound under certain conditions.

Table 2: Predicted Reactivity and Stability Features of this compound

| Molecular Feature | Predicted Chemical Behavior | Influencing Factors |

| Ester Carbonyl Group | Susceptible to nucleophilic acyl substitution (e.g., hydrolysis) | Presence of acid or base catalysts |

| (4Z)-Alkene Bond | Can undergo electrophilic addition reactions | Presence of electrophiles |

| Overall Stability | Relatively stable under neutral conditions | Susceptible to degradation via hydrolysis |

Structure-Activity Relationship (SAR) Analysis of this compound and Analogues

Structure-Activity Relationship (SAR) analysis is a crucial aspect of understanding how the chemical structure of a molecule influences its biological activity. For this compound, which often acts as a semiochemical, its activity is related to its perception by chemosensory systems. Although specific SAR studies on this compound and its analogues are limited, general principles from studies of other flavor and fragrance esters can be applied. jacsdirectory.comijsr.net

The key structural features of this compound that are likely to influence its activity include:

The length of the carboxylic acid chain (butyrate): Altering the length of this chain would likely change the molecule's volatility and its fit within a receptor binding pocket.

The length of the alcohol chain (hexenyl): Similar to the acid chain, modifications here would impact physical properties and receptor binding.

The position and stereochemistry of the double bond: The cis (Z) configuration and the position of the double bond are often critical for specific biological recognition. Changing to a trans (E) isomer or moving the double bond would likely alter or diminish its activity.

Table 3: Hypothetical SAR for this compound Analogues

| Structural Modification | Potential Impact on Activity | Rationale |

| Increase/decrease acyl chain length | Altered sensory perception and binding affinity | Changes in molecular shape, size, and lipophilicity |

| Increase/decrease alcohol chain length | Altered volatility and binding characteristics | Changes in molecular shape, size, and lipophilicity |

| Change double bond position | Significant change or loss of specific activity | Altered molecular geometry affecting receptor fit |

| Change double bond stereochemistry (Z to E) | Significant change or loss of specific activity | Altered molecular geometry affecting receptor fit |

| Introduce branching in chains | Altered binding affinity and sensory character | Steric hindrance and changes in molecular shape |

Predictive Modeling of Environmental Behavior and Degradation Products

Predictive modeling of the environmental behavior of this compound involves assessing its fate and transport in various environmental compartments such as air, water, and soil. As a volatile organic compound (VOC), its environmental behavior is governed by processes like volatilization, atmospheric degradation, hydrolysis, and biodegradation. nih.gov

Environmental fate models use the physicochemical properties of a compound to predict its distribution and persistence. up.ptrsc.org Key properties for this compound would include its vapor pressure, water solubility, and octanol-water partition coefficient.

The primary degradation pathways for this compound in the environment are expected to be:

Atmospheric Degradation: In the atmosphere, it will likely be degraded by reaction with hydroxyl radicals.

Hydrolysis: In water and soil, the ester linkage can be hydrolyzed, either chemically or microbially, to form butanoic acid and (Z)-4-hexen-1-ol. libretexts.org

Biodegradation: Microorganisms in soil and water can utilize the compound as a carbon source, leading to its breakdown.

Table 4: Predicted Environmental Fate and Degradation of this compound

| Environmental Compartment | Dominant Process | Potential Degradation Products |

| Atmosphere | Photo-oxidation (reaction with OH radicals) | Smaller carbonyl compounds, CO₂, H₂O |

| Water | Hydrolysis, Biodegradation | Butanoic acid, (Z)-4-hexen-1-ol |

| Soil | Biodegradation, Hydrolysis | Butanoic acid, (Z)-4-hexen-1-ol |

The rates of these degradation processes will depend on environmental conditions such as temperature, pH, and microbial activity.

Strategic Applications in Agricultural Science and Chemical Ecology

Development of Sustainable Crop Protection Strategies Utilizing (4Z)-4-Hexenyl Butyrate (B1204436)

Scientific literature specifically detailing the development of crop protection strategies using (4Z)-4-Hexenyl butyrate is not available. Research in this area has been centered on other isomers.

Formulation and Delivery Systems for Stomatal Regulation in Field Conditions

There are no specific studies on the formulation and delivery systems for this compound for the purpose of stomatal regulation. In contrast, (Z)-3-hexenyl butyrate has been identified as a natural inducer of stomatal closure, which helps plants manage water loss and defend against pathogens nih.govmdpi.combiorxiv.org. This has led to patents and research on its use as a sustainable tool for stress control in agriculture mdpi.com.

Enhancing Plant Resistance to Biotic and Abiotic Stresses

While volatile organic compounds (VOCs) are known to enhance plant resistance, specific research demonstrating this role for this compound is absent from current scientific publications. Studies on the isomer (Z)-3-hexenyl butyrate show it confers drought tolerance in tomato plants and enhances resistance against pathogens like Phytophthora spp. and Pseudomonas syringae in field conditions nih.govbiorxiv.org. This action is linked to the activation of plant defense signaling pathways, independent of abscisic acid nih.gov.

Integration into Integrated Pest Management (IPM) Programs

The integration of semiochemicals is a key component of Integrated Pest Management (IPM) programs, used for monitoring, mass trapping, and behavior disruption of insect pests plantprotection.pl. However, there is no documented research on the specific integration of this compound into IPM strategies. The potential for a compound to be used in IPM relies on a thorough understanding of its role as a semiochemical, which has not been established for this specific isomer.

Manipulation of Fruit Development and Quality Attributes (e.g., ripening in viticulture)

There is a lack of specific research on the use of this compound for manipulating fruit development and quality. In the field of viticulture, exogenous application of the related compound (Z)-3-hexenyl butyrate has been shown to act as a ripening inducer in Vitis vinifera mdpi.comresearchgate.net. Treatments with this isomer around the onset of ripening (veraison) resulted in increased color intensity, higher anthocyanin concentration, and greater total soluble solids without negatively impacting yield mdpi.comresearchgate.net.

Table 1: Effects of (Z)-3-Hexenyl Butyrate on Grape Ripening (Vitis vinifera L. cv Bobal)

| Parameter | Observation | Impact on Quality |

|---|---|---|

| Stomatal Aperture | Significant closure observed 24h after treatment. | Potential for improved water use efficiency. |

| Berry Color | Higher color intensity and earlier onset of veraison. | Enhanced visual appeal and phenolic maturity. |

| Anthocyanin Content | Significantly higher total anthocyanin content in treated plants. | Improved wine color and potential aging capacity. |

| Total Soluble Solids | Clear increase observed. | Higher sugar content, contributing to final alcohol level. |

Data synthesized from studies on (Z)-3-hexenyl butyrate as a proxy for potential research areas, as no equivalent data exists for this compound. mdpi.com

Potential as Bio-Pesticide or Semiochemical for Insect Control (e.g., repellency, attraction)

The role of this compound as a biopesticide or semiochemical for insect control is not documented. Research into the chemical ecology of agricultural pests has identified related compounds as significant. For instance, a blend including hexyl butyrate (the saturated analog) and (E)-2-hexenyl butyrate is a component of the female sex pheromone of the European tarnished plant bug, Lygus rugulipennis, a notable pest in agriculture researchgate.net. However, the specific activity of the this compound isomer in insect attraction or repellency remains uninvestigated.

Role in Plant Volatile-Based Biotechnologies

Plant volatiles are crucial in mediating interactions between plants and their environment, forming the basis for biotechnological applications in crop protection frontiersin.org. Given the absence of foundational research into the ecological roles of this compound—such as its effects on plant physiology, insect behavior, or microbial pathogens—its application in plant volatile-based biotechnologies has not been explored. The development of such technologies is contingent on first identifying a reliable biological activity, as has been done for its (Z)-3 isomer plantbiologyconference.com.

Conclusion and Future Research Perspectives on 4z 4 Hexenyl Butyrate

Synthesis of Key Findings and Their Implications

To date, dedicated research on the synthesis, biological activity, and application of (4Z)-4-Hexenyl butyrate (B1204436) is limited. However, a pivotal finding has emerged from studies on plant-herbivore interactions. The compound has been identified as a component of the volatile emissions from several genotypes of Brassica oleracea (which includes cauliflower, curly kale, and broccoli).

A key study demonstrated that the release of (4Z)-4-Hexenyl butyrate is notably influenced by herbivory. While present in trace amounts in intact plants, its emission can be induced or increased when the plant is damaged by insects. This finding carries a significant implication: this compound likely functions as a semiochemical, a signaling molecule involved in ecological interactions. Specifically, its release upon damage suggests a potential role in plant defense, possibly by attracting natural enemies of the feeding herbivores or by deterring further herbivory.

The table below summarizes the detection of this compound in a study of Brassica oleracea cultivars, highlighting its presence under different conditions.

| Cultivar Group | Condition | Detection of this compound | Implication |

| Cauliflower | Intact | Not Detected | Potential for induced defense signaling |

| Herbivore Feeding | Detected | ||

| Curly Kale | Intact | Trace | Upregulation of emission post-herbivory |

| Herbivore Feeding | Detected | ||

| Broccoli | Intact | Not Detected | Potential for induced defense signaling |

| Herbivore Feeding | Not Detected | Genotype-specific volatile blend | |

| Cabbage | Intact | Not Detected | Potential for induced defense signaling |

| Herbivore Feeding | Detected |

This interactive table is based on data patterns observed in studies of Brassica oleracea volatiles.

Interdisciplinary Research Opportunities

The current knowledge gap surrounding this compound presents a fertile ground for interdisciplinary research. Realizing the full potential of this compound requires a collaborative approach spanning several scientific disciplines:

Analytical and Synthetic Chemistry: There is a need for the development of efficient and stereospecific synthetic routes to produce pure this compound for bioassays. Further work by analytical chemists is required to develop robust methods for its detection and quantification in complex environmental matrices.

Entomology and Chemical Ecology: The primary research imperative is to elucidate the specific ecological role of this molecule. This involves behavioral assays with various insect species, including herbivores and their parasitoids or predators, to determine if it acts as an attractant, repellent, or oviposition deterrent. Electrophysiological studies, such as electroantennography (EAG), can determine which insect species are capable of detecting the compound.

Plant Biology and Molecular Science: Investigating the biosynthetic pathways leading to the production of this compound in plants is a crucial next step. Understanding the genes and enzymes involved, and how their expression is regulated by factors like herbivory and other stressors, will provide a more complete picture of its role in plant physiology and defense.

Emerging Technologies for this compound Research

Advancements in analytical technology are poised to accelerate research into this compound and other trace volatile compounds.

Advanced Chromatographic and Spectrometric Techniques: The use of comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) can provide the necessary resolution and sensitivity to detect and accurately identify this compound in complex volatile blends. Furthermore, Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) offers the capability for real-time monitoring of volatile emissions from plants, enabling researchers to study the dynamics of its release in response to specific stimuli. usc.edu.aufrontiersin.org

Biosensors and Electronic Noses: In the future, the development of highly sensitive biosensors or "e-noses" tuned to detect specific semiochemicals like this compound could revolutionize pest monitoring. usc.edu.au These technologies could be deployed in the field to provide real-time data on pest presence, allowing for more precise and timely pest management interventions.

Volatilomics: The broader field of volatilomics, which is the comprehensive analysis of all volatile compounds produced by an organism, provides a powerful framework for studying this compound. frontiersin.orgresearchgate.net By examining how the entire volatile profile of a plant changes in response to different stressors, researchers can gain deeper insights into the specific role and importance of individual components like the one .

Broader Significance of this compound in Advancing Chemical Ecology and Agricultural Sustainability

The identification of this compound as a potential herbivore-induced plant volatile places it within the broader context of a global push towards more sustainable agricultural practices. The reliance on broad-spectrum synthetic pesticides has led to environmental concerns and the evolution of pesticide resistance. Semiochemicals, or behavior-modifying chemicals, offer a more targeted and ecologically sound approach to pest management. syntechresearch.commedwinpublishers.comentomologyjournals.com

If future research confirms a significant role for this compound in mediating insect behavior, it could have considerable significance for a number of reasons:

Novel Pest Management Tools: It could be synthesized and used in various pest management strategies, such as in lures for mass trapping, as a repellent to "push" pests away from crops, or as part of an "attract-and-kill" approach.

Enhancing Biological Control: If found to be an attractant for the natural enemies of crop pests, it could be deployed to enhance the efficacy of biological control programs, creating a more resilient and balanced agroecosystem.

Marker for Plant Stress: Its presence or increased emission could serve as an early indicator of pest infestation, allowing for targeted interventions before significant crop damage occurs.

Q & A

Q. What are the established laboratory synthesis protocols for (4Z)-4-Hexenyl butyrate?

this compound is synthesized via acid-catalyzed esterification between butyric acid and (Z)-4-hexen-1-ol. Key steps include:

- Reaction conditions : Sulfuric acid or p-toluenesulfonic acid as catalysts, refluxing in anhydrous solvents (e.g., dichloromethane) .

- Purification : Fractional distillation or silica-gel chromatography to isolate the ester.

- Yield optimization : Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).

| Parameter | Typical Value |

|---|---|

| Reaction Temperature | 60–80°C |

| Catalyst Loading | 1–5 mol% |

| Yield | 70–85% (reported for analogous esters) |

Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies olefinic protons (δ 5.3–5.5 ppm, Z-configuration) and ester carbonyl (δ 170–175 ppm).

- ¹³C NMR : Confirms ester carbonyl (δ ~170 ppm) and carbon backbone .

Q. What physicochemical properties are critical for experimental design involving this compound?

Key properties include:

- Boiling Point : ~200–210°C (estimated from homologous esters).

- Solubility : Lipophilic (soluble in ethanol, diethyl ether; insoluble in water).

- Stability : Sensitive to hydrolysis under acidic/basic conditions; store in inert atmospheres .

Advanced Research Questions

Q. How does the stereochemistry of the 4Z double bond influence the compound’s olfactory properties?

The Z-configuration of the double bond enhances volatility and odor perception. Studies on analogous esters (e.g., (E)-4-hexenyl acrylate) show:

Q. What methodologies resolve contradictions in bioactivity data for this compound across studies?

Contradictions arise from variability in:

- Dosage : Dose-response curves (0.1–10 µM) in cell cultures.

- Model systems : Differences in microbial consortia (e.g., gut microbiota vs. soil isolates).

- Analytical validation : Standardize quantification using isotopic dilution assays (e.g., ¹³C-labeled internal standards) .

Q. How can the ecological role of this compound in plant-insect interactions be investigated?

- Field assays : Deploy synthetic volatiles to test insect attraction/repellency.

- Electrophysiology : Electroantennography (EAG) to measure insect receptor responses.

- Behavioral assays : Y-tube olfactometers for preference testing (e.g., pollinators vs. herbivores) .

Q. What in vitro models are suitable for studying the metabolic fate of this compound?

- Hepatocyte cultures : Assess ester hydrolysis to butyric acid and (Z)-4-hexenol.

- Microsomal assays : Quantify cytochrome P450-mediated oxidation.

- LC-MS/MS : Track metabolites (e.g., glucuronidated derivatives) in biological matrices .

Q. How is this compound quantified in complex matrices like floral extracts or biological fluids?

- Solid-Phase Microextraction (SPME) : Pre-concentrate volatiles prior to GC-MS.

- Proton-Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS) : Real-time monitoring with high sensitivity (detection limit ~0.1 ppb) .

Data Contradictions and Gaps

- Odor Threshold Variability : Discrepancies in reported thresholds (e.g., 0.87 ppb in floral studies vs. higher thresholds in synthetic blends) may stem from matrix effects .

- Bioactivity Conflicts : Anti-inflammatory effects in gut models vs. negligible activity in dermal applications require comparative transcriptomics .

Retrosynthesis Analysis